molecular formula C2H4Li2O8S2 B12683848 Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate CAS No. 85068-57-1

Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate

Katalognummer: B12683848
CAS-Nummer: 85068-57-1
Molekulargewicht: 234.1 g/mol
InChI-Schlüssel: RDJJDSHRIBHBOW-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate is a chemical compound with the molecular formula C2H4Li2O8S2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dilithium 1,2-dihydroxy-1,2-ethanedisulphonate typically involves the reaction of ethanedisulfonic acid with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C2H4(SO3H)2+2LiOHC2H4Li2O8S2+2H2O\text{C2H4(SO3H)2} + 2 \text{LiOH} \rightarrow \text{C2H4Li2O8S2} + 2 \text{H2O} C2H4(SO3H)2+2LiOH→C2H4Li2O8S2+2H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form ethanedisulfonic acid.

    Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of dilithium 1,2-dihydroxy-1,2-ethanedisulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites and altering the activity of target molecules. This interaction can lead to various physiological effects, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Lithium ethanedisulphonate
  • Sodium ethanedisulphonate
  • Potassium ethanedisulphonate

Uniqueness

Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate is unique due to its specific lithium content, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers enhanced stability and reactivity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

85068-57-1

Molekularformel

C2H4Li2O8S2

Molekulargewicht

234.1 g/mol

IUPAC-Name

dilithium;1,2-dihydroxyethane-1,2-disulfonate

InChI

InChI=1S/C2H6O8S2.2Li/c3-1(11(5,6)7)2(4)12(8,9)10;;/h1-4H,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2

InChI-Schlüssel

RDJJDSHRIBHBOW-UHFFFAOYSA-L

Kanonische SMILES

[Li+].[Li+].C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.